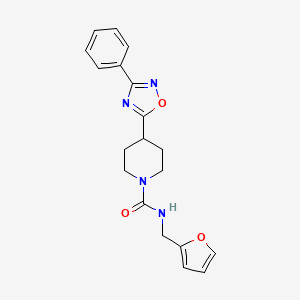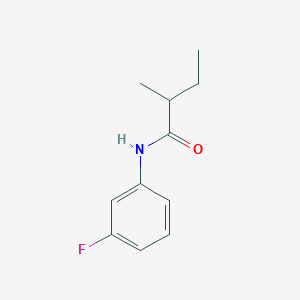
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide, also known as DMBCP or UMB24, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMBCP belongs to the class of piperidine carboxamide derivatives, which have been found to exhibit various biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
Mécanisme D'action
The exact mechanism of action of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide is not fully understood, but it is believed to involve the modulation of various neurotransmitter systems in the brain, including the GABAergic and glutamatergic systems. 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been found to activate GABA-A receptors and inhibit glutamate release, resulting in the suppression of neuronal excitability and the reduction of pain and inflammation.
Biochemical and Physiological Effects
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been found to exhibit various biochemical and physiological effects, including the reduction of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the inhibition of COX-2 expression. Additionally, 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been found to reduce the levels of oxidative stress markers and increase the activity of antioxidant enzymes, indicating its potential use in the treatment of oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has several advantages for lab experiments, including its high solubility in water and organic solvents, making it easy to administer to experimental animals. Additionally, 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been found to have low toxicity and minimal side effects, making it a safe compound to use in laboratory experiments. However, one major limitation of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide is its high cost, which may limit its widespread use in research.
Orientations Futures
There are several future directions for the research of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide. One potential direction is the investigation of its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide and to identify potential drug targets for its therapeutic applications. Finally, the development of more cost-effective synthesis methods for 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide may enable its widespread use in research and clinical applications.
Conclusion
In conclusion, 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant effects, making it a potential candidate for the treatment of chronic pain, inflammatory disorders, and epilepsy. Although further research is needed to fully understand its mechanism of action and potential therapeutic applications, 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has the potential to become a valuable tool in the field of medicine.
Méthodes De Synthèse
The synthesis of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide involves a series of chemical reactions starting from 3,5-dimethoxybenzoyl chloride and 3-methylbutan-2-amine. The reaction proceeds through the formation of an intermediate, which is then reacted with piperidine-4-carboxylic acid to yield 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide. The purity and yield of 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide can be improved by various purification techniques, including recrystallization and column chromatography.
Applications De Recherche Scientifique
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory disorders such as rheumatoid arthritis. Additionally, 1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide has been found to possess anticonvulsant properties, indicating its potential use in the treatment of epilepsy.
Propriétés
IUPAC Name |
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O4/c1-13(2)14(3)21-19(23)15-6-8-22(9-7-15)20(24)16-10-17(25-4)12-18(11-16)26-5/h10-15H,6-9H2,1-5H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNYIDIEMJSEBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,5-dimethoxybenzoyl)-N-(3-methylbutan-2-yl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-cyclopentyl-N-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B7561173.png)


![5-methyl-N-[[2-[(2-oxopyrrolidin-1-yl)methyl]phenyl]methyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7561197.png)
![[2-(4-methoxyanilino)-2-oxoethyl] (E)-3-(4-methoxy-3-morpholin-4-ylsulfonylphenyl)prop-2-enoate](/img/structure/B7561202.png)

![1-[[2-(2,5-Dimethylphenyl)acetyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7561215.png)
![N-1,3-benzodioxol-5-yl-2-[(2-phenylquinolin-4-yl)oxy]acetamide](/img/structure/B7561223.png)
![N-(5-chloro-2-methoxyphenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)acetamide](/img/structure/B7561236.png)

![2-(2-methyl-1H-indol-3-yl)-1-[4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B7561272.png)
![N-(4-methyl-1,3-thiazol-2-yl)-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7561282.png)
![(E)-2-cyano-3-[1-(3,5-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]-N-(3-piperidin-1-ylsulfonylphenyl)prop-2-enamide](/img/structure/B7561289.png)
![2-(trifluoromethyl)-N-[2-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethyl]benzenesulfonamide](/img/structure/B7561296.png)